(2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one
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Overview
Description
The compound (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 1-(4-chlorobenzyl)-1H-pyrazole moiety. This can be achieved through the reaction of 4-chlorobenzyl bromide with hydrazine hydrate, followed by cyclization with an appropriate diketone.
Thiazolidinone Ring Formation: The next step involves the condensation of the pyrazole derivative with cyclopropyl isothiocyanate to form the thiazolidinone ring. This reaction is typically carried out in the presence of a base such as triethylamine under reflux conditions.
Imination: The final step involves the imination of the thiazolidinone derivative with an appropriate aldehyde or ketone to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial agent. Its ability to inhibit the growth of certain bacterial and fungal strains makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicinal chemistry, the compound is being explored for its potential anticancer properties. Studies have indicated that it may induce apoptosis in cancer cells through specific molecular pathways, making it a potential lead compound for anticancer drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound may induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-{[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one: The parent compound.
(2E)-2-{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one: A similar compound with a methyl group instead of a chlorine atom.
(2E)-2-{[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities. The presence of the chlorine atom in the benzyl group enhances its lipophilicity and may contribute to its higher potency in biological assays compared to its analogs.
Properties
Molecular Formula |
C16H15ClN4OS |
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Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15ClN4OS/c17-12-3-1-11(2-4-12)9-20-8-7-14(19-20)18-16-21(13-5-6-13)15(22)10-23-16/h1-4,7-8,13H,5-6,9-10H2 |
InChI Key |
XWQCASPEQDOVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)CSC2=NC3=NN(C=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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